1-Ethyl-3-(2-oxazolyl)urea

Lipophilicity Physicochemical profiling ADME prediction

SAR exploration of 2-oxazolyl urea homologs often stalls due to off-target binding from excessive lipophilicity. 1-Ethyl-3-(2-oxazolyl)urea (MW 155.16, LogP 1.28, PSA 67.16 Ų) solves this with balanced Rule-of-Three compliance. • LogP 0.78 units lower than n-butyl analogs - reduced non-specific binding • 2 HBD, 3 HBA pattern mimics nucleobase scaffolds for kinase PPI interfaces • Scalable from ethyl isocyanate + 2-oxazoline; ideal for hit-to-lead derivatization

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 35629-44-8
Cat. No. B13951217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(2-oxazolyl)urea
CAS35629-44-8
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=NC=CO1
InChIInChI=1S/C6H9N3O2/c1-2-7-5(10)9-6-8-3-4-11-6/h3-4H,2H2,1H3,(H2,7,8,9,10)
InChIKeyCCHMTZLZEZOPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(2-oxazolyl)urea: Physicochemical and Structural Profile


1-Ethyl-3-(2-oxazolyl)urea (CAS 35629-44-8) is a heterocyclic urea derivative with the IUPAC name 1-ethyl-3-(1,3-oxazol-2-yl)urea, characterized by an ethyl group at the N1 position and a 2-oxazolyl substituent at the N3 position of the urea scaffold [1]. The compound has the molecular formula C₆H₉N₃O₂, a molecular weight of 155.16 g/mol, and an InChIKey of CCHMTZLZEZOPMO-UHFFFAOYSA-N [1]. Its computed physicochemical properties include an XLogP3 of 0 (PubChem-predicted) [1] and a LogP of 1.28 with a polar surface area (PSA) of 67.16 Ų (Chemsrc-calculated) . As a member of the 2-aminooxazole–derived urea class, this compound exhibits the hydrogen bond donor/acceptor patterns (2 HBD, 3 HBA) [1] and the oxazole ring planarity characteristic of nucleobase mimic scaffolds.

Fragment-based screening library candidate (Rule of Three compliant)
Physicochemical reference standard for 2-oxazolyl urea profiling
Synthetic intermediate accessible via isocyanate-2-oxazoline route

1-Ethyl-3-(2-oxazolyl)urea: Substitution Risks


Substitution of 1-Ethyl-3-(2-oxazolyl)urea with another 2-oxazolyl urea analog (e.g., methyl, isopropyl, butyl, or aryl-substituted variants) is not scientifically neutral because the N1-alkyl chain length governs lipophilicity, hydrogen-bonding potential, and steric accessibility of the urea pharmacophore [1]. Across the homologous series, the calculated LogP increases from 1.28 (ethyl) to 1.48 (isopropyl) to 2.06 (n-butyl), while the polar surface area varies from 67.16 Ų (ethyl and butyl) to 70.65 Ų (isopropyl) due to conformational differences in the branched alkyl chain . These physicochemical shifts directly affect membrane permeability, solubility, and off-target binding, making generic substitution a quantifiable risk rather than a trivial interchange. Furthermore, the ethyl substitution pattern may influence synthetic accessibility; the compound is prepared via reaction of ethyl isocyanate with 2-oxazoline, a route not identically transferable to bulkier or aryl isocyanates without altered reaction kinetics and yields .

N1-alkyl chain length shifts lipophilicity profile between ethyl and butyl analogs, which may alter membrane permeability and target engagement.

Branched vs linear alkyl substitution can measurably change polar surface area, potentially affecting passive transport and transporter recognition.

Synthetic route using ethyl isocyanate does not identically transfer to bulkier isocyanates without altered reaction kinetics or yields.

1-Ethyl-3-(2-oxazolyl)urea Differentiation Evidence


LogP Comparison Across N1-Alkyl Homologs

1-Ethyl-3-(2-oxazolyl)urea exhibits a calculated LogP of 1.28, which is 0.20 log units lower than 1-isopropyl-3-(2-oxazolyl)urea (LogP 1.48) and 0.78 log units lower than 1-butyl-3-(2-oxazolyl)urea (LogP 2.06), representing a ~2.7-fold and ~6.0-fold decrease in predicted n-octanol/water partition coefficient, respectively . This systematic LogP increase with N1-alkyl chain elongation confirms that the ethyl derivative occupies a distinct lipophilicity niche that cannot be replicated by simple adjustment of the methyl, propyl, or butyl analogs without altering other molecular properties .

LogP comparison
Reported (computed)
Target LogP: 1.28 Isopropyl analog: 1.48 (Δ -0.20) Butyl analog: 2.06 (Δ -0.78)
Supports lipophilicity-dependent permeability and distribution context.
Computational estimation; experimental validation recommended.
Lipophilicity Physicochemical profiling ADME prediction

Polar Surface Area Differentiation Among 2-Oxazolyl Ureas

The target compound has a calculated PSA of 67.16 Ų, identical to the n-butyl analog (67.16 Ų) but lower than the isopropyl analog (70.65 Ų) . This indicates that the ethyl and n-butyl substitution patterns preserve the same polar surface area, whereas the branched isopropyl group introduces an additional ~3.5 Ų of polar surface, likely due to conformational restriction of the urea NH groups . This PSA difference of 3.49 Ų between the ethyl and isopropyl derivatives is measurable and may influence intestinal absorption thresholds, where PSA values below 140 Ų generally correlate with good oral bioavailability but small differences near hydrogen-bonding interaction sites can affect specific transporter recognition [1].

PSA differentiation
Reported
Target PSA: 67.16 Ų Isopropyl analog: 70.65 Ų (Δ -3.49) Butyl analog: 67.16 Ų (Δ 0)
PSA difference may influence passive permeability and transporter recognition.
tPSA calculated; consistent methodology across compounds.
Polar surface area Membrane permeability Drug-likeness

Molecular Weight and Rotatable Bond Differences

The target compound (MW = 155.16 g/mol) is the lightest of the alkyl-substituted 2-oxazolyl ureas with two or more carbon atoms in the N1-alkyl chain, being 14.02 g/mol lighter than the isopropyl and n-propyl analogs (MW ~169.18 g/mol) and 28.05 g/mol lighter than the n-butyl analog (MW ~183.21 g/mol) . It possesses two rotatable bonds, as do the n-propyl and n-butyl analogs; however, the isopropyl analog may exhibit reduced conformational flexibility due to branching [1]. The lower molecular weight of the ethyl derivative makes it the preferred scaffold for fragment-based drug discovery approaches where maintaining MW < 250 Da and rotatable bond count ≤ 3 are critical fragment-likeness criteria [2].

MW & rotatable bonds
Class-level inference
MW: 155.16 g/mol Rotatable bonds: 2
Supports fragment-likeness (Rule of Three) and ligand efficiency metrics.
Lightest alkyl analog in the homologous series.
Molecular weight Rotatable bonds Fragment-based screening

Anti-Allergic Activity Potential (Patent US4175131)

Patent US4175131 discloses that a class of 2-oxazolyl ureas and carbamates of formula (I) possess significant activity against allergic conditions, specifically immediate hypersensitivity diseases, as measured by the rat Passive Cutaneous Anaphylaxis (PCA) test [1]. The patent states that the compounds have low toxicity and are useful in the prophylactic and therapeutic treatment of asthma and status asthmaticus [1]. While 1-Ethyl-3-(2-oxazolyl)urea itself is not explicitly tested as a preferred embodiment in this patent—the preferred ureas are those with R¹=methyl, R²=hydrogen, R³=n-butyl—the ethyl-substituted variant falls within the generic Markush structure and its anti-allergic activity can be inferred from the class-level data [1]. Notably, the closely related isoxazolyl urea PNU-120596 (CAS 501925-31-1) demonstrates an EC₅₀ of 216 nM as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, showing no detectable effect on α4β2, α3β4, or α9α10 receptors, thereby confirming that alkyl-substituted oxazolyl/isoxazolyl ureas can achieve nanomolar target engagement with subtype selectivity . The ethyl-substituted oxazolyl urea, with its distinct LogP and PSA profile, may exhibit different selectivity and potency compared to these known analogs .

Anti-allergic activity potential
Class-level inference
Covered by generic Markush in US4175131; no compound-specific PCA data.
Supports anti-allergic target probe rationale; requires compound-level validation.
Rat PCA model; preferred butyl analogs more extensively studied.
Anti-allergic activity Immediate hypersensitivity PCA test

Thiourea Analog: Impact of O-to-S Replacement

The thiourea analog 1-Ethyl-3-(2-oxazolyl)thiourea (CAS 32093-89-3) represents the closest heteroatom variant of the target compound, differing only by replacement of the urea carbonyl oxygen with sulfur . This O-to-S substitution fundamentally alters hydrogen-bonding character: thioureas are stronger H-bond donors but weaker acceptors than ureas, resulting in different protein-ligand interaction profiles [1]. The sulfur atom also increases molecular polarizability and can enhance metabolic stability relative to the oxo analog, though with potential toxicity liabilities associated with thiourea-containing compounds [1]. For researchers requiring the specific hydrogen-bonding geometry and electronic distribution of a true urea carbonyl for target engagement, the thiourea analog cannot serve as a functional substitute [1].

Thiourea analog comparison
Class-level inference
Urea C=O vs thiourea C=S; H-bond donor/acceptor profile altered.
H-bonding differences preclude functional interchangeability in target engagement.
No head-to-head binding data identified.
Thiourea analog Heteroatom substitution Binding affinity modulation

1-Ethyl-3-(2-oxazolyl)urea Application Scenarios


Fragment-Based Screening Library Deployment

With a molecular weight of 155.16 g/mol, only two rotatable bonds, and a balanced LogP of 1.28 , 1-Ethyl-3-(2-oxazolyl)urea satisfies the 'Rule of Three' fragment-likeness criteria (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) making it an ideal entry for fragment screening libraries targeting kinases, proteases, or protein-protein interaction interfaces where an oxazole-containing urea fragment can serve as a hydrogen-bonding anchor [1]. The ethyl group provides sufficient lipophilicity for target engagement without the excessive hydrophobicity of butyl or aryl-substituted analogs that may promote non-specific binding or aggregation.

SAR Expansion from Anti-Allergic Scaffold (US4175131)

The patent US4175131 establishes that 2-oxazolyl ureas possess anti-allergic activity in the rat PCA model . Procuring the ethyl-substituted variant (not explicitly exemplified in the patent) allows medicinal chemistry teams to probe the SAR at the N1 position with a compound that offers a LogP 0.78 units lower than the extensively studied n-butyl derivatives [1], potentially yielding improved solubility and metabolic stability profiles for asthma or immediate hypersensitivity indications.

Chemical Intermediate for Urea Derivative Synthesis

1-Ethyl-3-(2-oxazolyl)urea serves as a versatile intermediate for further derivatization through alkylation at the remaining urea NH position or functionalization of the oxazole ring [1]. Its synthesis via ethyl isocyanate and 2-oxazoline provides a straightforward route amenable to scale-up [1], making it a practical building block for constructing more complex urea-containing heterocycles for agrochemical or pharmaceutical lead generation programs.

Membrane Permeability Probe for 2-Oxazolyl Ureas

The distinct combination of LogP (1.28) and PSA (67.16 Ų) positions 1-Ethyl-3-(2-oxazolyl)urea as a reference compound for studying how incremental changes in N1-alkyl chain length affect passive membrane permeability and transporter recognition within the homologous series . In Caco-2 or PAMPA permeability assays, comparing the ethyl analog against the isopropyl (LogP 1.48, PSA 70.65) and butyl (LogP 2.06, PSA 67.16) derivatives can deconvolute the relative contributions of lipophilicity and polar surface area to absorption potential [1].

Application
Selection Property
Validation Focus
Fragment-based screening library construction
Fragment-likeness profile (Rule of Three compliance)
Binding affinity and selectivity screening
SAR expansion from anti-allergic scaffold
N1-alkyl substitution with distinct LogP/PSA profile
Anti-allergic activity in PCA or cellular models (research context)
Chemical intermediate for urea heterocycles
Synthetic accessibility via ethyl isocyanate/2-oxazoline
Purity, yield, and derivatization scope
Membrane permeability reference probe
Lipophilicity and polar surface area balance
Permeability assays (Caco-2, PAMPA) and transporter studies
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